



## animal models for studying the effects of Mead ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Mead ethanolamide	
Cat. No.:	B110053	Get Quote

It appears there may be a confusion in the term "Mead ethanolamide." "Mead" is an alcoholic beverage produced by fermenting honey with water[1][2]. The compound relevant to the requested research area is Anandamide (AEA), which is chemically known as N-arachidonoylethanolamine[3][4][5]. Anandamide is an endogenous cannabinoid neurotransmitter that plays a significant role in regulating pain, mood, appetite, and memory. This document will proceed under the assumption that the query pertains to Anandamide (N-arachidonoylethanolamine) and will provide detailed application notes and protocols for studying its effects in animal models.

# Introduction to Anandamide and the Endocannabinoid System

Anandamide is a lipid mediator that acts as an endogenous ligand for cannabinoid receptors, primarily the CB1 receptor found in the central nervous system and the CB2 receptor in the periphery. The endocannabinoid system (ECS) is a complex cell-signaling system that includes endocannabinoids like anandamide, the receptors they bind to, and the enzymes that synthesize and degrade them. Anandamide is synthesized "on-demand" from a membrane precursor, N-arachidonoyl phosphatidylethanolamine (NAPE), and its signaling is terminated by enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH).

## **Anandamide Signaling Pathway**

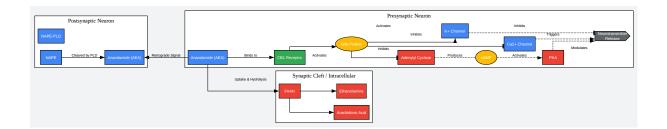


### Methodological & Application

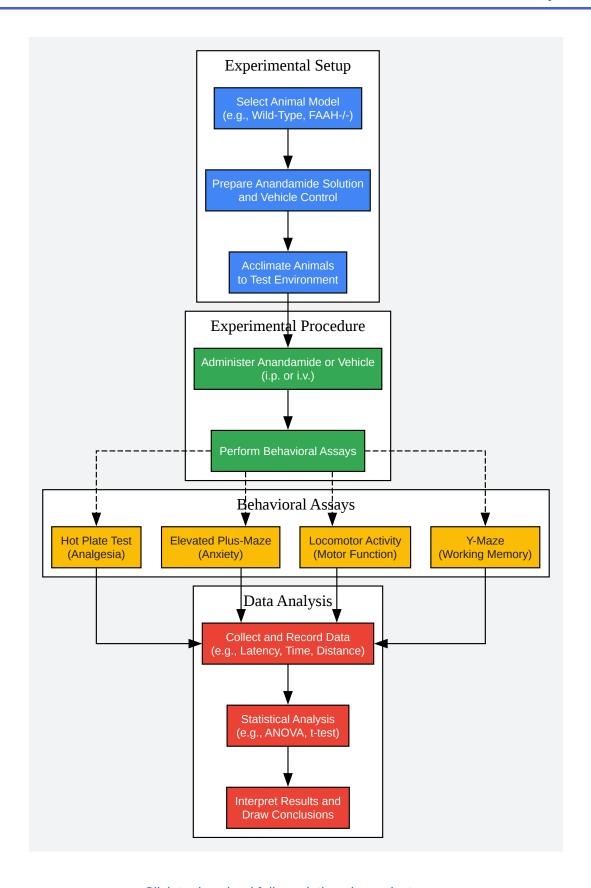
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Anandamide exerts its effects by binding to cannabinoid receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs), ultimately suppressing neurotransmitter release.









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### References

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